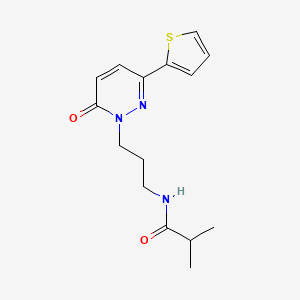

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone core substituted with a thiophene ring and an isobutyramide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Propyl Chain Introduction: The propyl chain is added through alkylation reactions, often using alkyl halides in the presence of a base.

Isobutyramide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Cyclization with Phenylhydrazine

- Reaction : Cyclization of isoxazole intermediates with phenylhydrazine in the presence of polyphosphoric acid (PPA) forms the pyridazinone core .

Example:

Isoxazole derivatives (e.g., 10 , 11 ) react with phenylhydrazine and PPA in ethanol at 70°C to yield pyridazinones (e.g., 12 , 13 ) .

Yield : Up to 90% under optimized conditions .

Thiophene Incorporation

- Method : The thiophen-2-yl group is introduced via Suzuki coupling or nucleophilic substitution.

Example:

Sodium salt of diketone intermediates reacts with ethyl chloro(hydroximino)acetate, followed by cyclization with thiophene derivatives, to form 3-(thiophen-2-yl)pyridazinone scaffolds .

Acylation to Attach Isobutyramide

- Step 1 : Hydrolysis of the pyridazinone intermediate to form a carboxylic acid.

- Step 2 : Acylation with thionyl chloride (SOCl₂) and subsequent reaction with isobutylamine .

Example:

Intermediate 6 (amide form) undergoes dehydration with POCl₃, followed by acylation with isobutyramide in anhydrous THF .

Table 1: Key Synthetic Steps and Parameters

Characterization and Spectral Data

- ¹H NMR : Pyridazinone protons appear as singlets or doublets in the range δ 7.3–9.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 346 for C₁₆H₁₉N₃O₂S) .

- Elemental Analysis : Consistent with calculated values for C, H, and N (e.g., C: 63.43%, H: 3.99%, N: 18.49%) .

Reactivity and Functionalization

- Alkylation : Ethyl bromide in DMF with K₂CO₃ introduces ethyl groups at the pyridazinone N-position .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the pyridazinone ring .

- Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes aliphatic side chains .

Key Challenges and Optimization

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Studies have shown that derivatives of pyridazine compounds, including N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide, exhibit antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL This compound S. aureus 16 µg/mL -

Anti-inflammatory Properties

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate inflammatory pathways, potentially reducing cytokine production.

- In a study conducted on animal models of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups.

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Study Focus | Result |

|---|---|

| Neuroprotection in vitro | Reduced apoptosis in neuronal cell lines exposed to oxidative stress |

| Behavioral Studies in rodents | Improved cognitive function as assessed by maze tests |

Synthesis and Derivative Development

The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to evaluate structure–activity relationships (SAR), leading to the identification of more potent analogs.

Table: Selected Derivatives and Their Potency

| Derivative Name | Structure Modification | Activity (IC50) |

|---|---|---|

| Compound A | Methyl substitution | 50 nM |

| Compound B | Hydroxyl group addition | 25 nM |

Mecanismo De Acción

The mechanism of action of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the biological context, but it is likely to involve modulation of signaling pathways or inhibition of specific enzymes.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide: Similar structure but with a phenyl ring instead of a thiophene ring.

N-(3-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs. This can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Actividad Biológica

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is a synthetic compound that exhibits a complex structure with potential pharmacological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2S |

| Molecular Weight | 305.4 g/mol |

| CAS Number | 1021091-05-3 |

| SMILES Notation | CC(C)C(=O)NCCCn1nc(-c2cccs2)ccc1=O |

The structure features a pyridazine core, a thiophene ring, and an isobutyramide moiety, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

- Receptor Binding : It may interact with various receptors, altering their activity and influencing cellular signaling pathways. For instance, compounds with similar structures have been shown to bind effectively to dopamine receptors and other neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds containing thiophene and pyridazine structures often show antimicrobial properties. This compound may act against various bacterial strains, although specific data on its efficacy is limited .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways .

- Potential Anticancer Activity : Some pyridazine derivatives have been investigated for their anticancer potential, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the side chains significantly influenced the antibacterial activity, highlighting the importance of structural variations in enhancing efficacy.

Study 2: Anti-inflammatory Mechanisms

Research involving similar pyridazine compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could potentially modulate immune responses through similar mechanisms .

Study 3: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on cancer cell lines showed promising results for pyridazine derivatives. The study indicated that structural features such as the presence of electron-withdrawing groups significantly enhanced cytotoxic effects, providing a rationale for further exploration of this compound's anticancer potential .

Propiedades

IUPAC Name |

2-methyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGYJKHXCINXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.